![molecular formula C17H14N4O2 B3033910 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile CAS No. 1261017-15-5](/img/structure/B3033910.png)
4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile” is represented by the formula C17H14N4O2. The InChI code is 1S/C16H15N3O3/c1-21-14-7-12-13 (8-15 (14)22-2)17-9-18-16 (12)19-10-3-5-11 (20)6-4-10/h3-9,20H,1-2H3, (H,17,18,19) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Anti-Tumor Activity
This compound has been used in the design and synthesis of novel 4,6,7-substituted quinazoline derivatives, which have been evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, one particular derivative displayed potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Colony Formation
Further mechanism studies revealed that the aforementioned derivative could significantly inhibit the colony formation of MGC-803 cells .
Inhibition of Cell Migration
The derivative also showed the ability to inhibit the migration of MGC-803 cells .
Induction of Apoptosis
The derivative was found to induce apoptosis of MGC-803 cells .
Induction of Cell Cycle Arrest
The derivative could induce cell cycle arrest at the G1-phase .
Synthesis of Tyrosine Kinase Inhibitors
The compound has been used in the improved synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib, and gefitinib . These are tyrosine kinase inhibitors, which have become important targets for selective cancer therapies .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-22-15-7-13-14(8-16(15)23-2)19-10-20-17(13)21-12-5-3-11(9-18)4-6-12/h3-8,10H,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSBALSOWNIIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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